3-(Aminomethyl)-2-methyl-2,3-dihydro-1H-isoindol-1-one
Description
3-(Aminomethyl)-2-methyl-2,3-dihydro-1H-isoindol-1-one (CAS 2044872-82-2) is a bicyclic compound featuring an isoindolinone core substituted with a methyl group at position 2 and an aminomethyl group at position 2. Its hydrochloride salt form (molecular weight: 212.68 g/mol) is documented as a building block in medicinal chemistry, though its specific biological applications remain understudied .
Properties
Molecular Formula |
C10H12N2O |
|---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
3-(aminomethyl)-2-methyl-3H-isoindol-1-one |
InChI |
InChI=1S/C10H12N2O/c1-12-9(6-11)7-4-2-3-5-8(7)10(12)13/h2-5,9H,6,11H2,1H3 |
InChI Key |
XCWLYFPMRHWWAG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(C2=CC=CC=C2C1=O)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-2-methyl-2,3-dihydro-1H-isoindol-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methyl-3-nitrobenzoic acid with formaldehyde and ammonium chloride, followed by reduction of the nitro group to an amine. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the choice of solvents and reagents is optimized to minimize environmental impact and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)-2-methyl-2,3-dihydro-1H-isoindol-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using hydrogenation techniques.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is often used.
Substitution: Reagents such as alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of N-substituted isoindolones .
Scientific Research Applications
3-(Aminomethyl)-2-methyl-2,3-dihydro-1H-isoindol-1-one has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and protein-ligand binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)-2-methyl-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions, leading to changes in the conformation and function of the target molecules .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The isoindolinone scaffold is highly modular, with substitutions at positions 2, 3, and 6/7 significantly altering biological activity and physicochemical properties. Below is a comparative analysis of key analogs:
Key Observations:
- Positional Effects: Substitutions at position 3 (e.g., aminomethyl, n-butyl) correlate with CNS activity (e.g., anti-stroke effects in 3d ). Hydroxyl groups at 3 or 6/7 (e.g., 6,7-dihydroxy) enable metal chelation, critical for antiviral activity .
- Steric and Solubility Considerations: Aminomethyl (target compound) enhances hydrogen-bonding capacity compared to alkyl chains (e.g., 3d) or aryl groups (e.g., benzyl). Hydrochloride salts (e.g., target compound) improve solubility for pharmacological use .
- Chirality: Chiral analogs (e.g., 3-{2-[(benzylamino)methyl]-1H-indol-3-yl}-5-hydroxy-2,3-dihydro-1H-isoindol-1-one) exhibit stereospecific activity, though the target compound’s stereochemistry is unspecified .
Pharmacokinetics:
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